1,1-Dioxo-1,4-thiazepane-6-carboxylic acid;hydrochloride
Description
1,1-Dioxo-1,4-thiazepane-6-carboxylic acid hydrochloride is a heterocyclic compound featuring a seven-membered thiazepane ring with a sulfone group (1,1-dioxo) and a carboxylic acid substituent at position 6, which is protonated as a hydrochloride salt. Its molecular formula is C₈H₁₃NO₃·HCl, with a molecular weight of 171.20 g/mol (free acid) plus the HCl component .
Properties
IUPAC Name |
1,1-dioxo-1,4-thiazepane-6-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S.ClH/c8-6(9)5-3-7-1-2-12(10,11)4-5;/h5,7H,1-4H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGZHAALCIJIKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC(CN1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2247104-23-8 | |
| Record name | 1,1-dioxo-1,4-thiazepane-6-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dioxo-1,4-thiazepane-6-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a sulfur-containing reagent, followed by oxidation to introduce the dioxo functionality. The carboxylic acid group can be introduced through carboxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dioxo-1,4-thiazepane-6-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxo functionality to other oxidation states.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazepane derivatives with different oxidation states.
Scientific Research Applications
1,1-Dioxo-1,4-thiazepane-6-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 1,1-Dioxo-1,4-thiazepane-6-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dioxo functionality and thiazepane ring allow it to form stable complexes with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Biological Activity
1,1-Dioxo-1,4-thiazepane-6-carboxylic acid; hydrochloride (CAS No. 2247104-23-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazepane ring with a dioxo and carboxylic acid functional group, which contributes to its reactivity and biological interactions. Its molecular formula is with a molecular weight of approximately 224.23 g/mol. The presence of both the dioxo and carboxylic acid groups enhances its potential as a reactive electrophile in biological systems.
The biological activity of 1,1-Dioxo-1,4-thiazepane-6-carboxylic acid; hydrochloride is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, which is crucial for its role in drug design. This interaction can lead to inhibition or modulation of biological processes.
Biological Activities
Research has indicated several potential biological activities for this compound:
- Antimicrobial Activity : Preliminary studies suggest that 1,1-Dioxo-1,4-thiazepane-6-carboxylic acid; hydrochloride exhibits antimicrobial properties against various pathogens.
- Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation, with some studies indicating cytotoxic effects on specific cancer cell lines.
- Enzyme Inhibition : It has shown promise as an enzyme inhibitor, particularly in pathways relevant to disease states.
Case Studies and Experimental Results
- Antimicrobial Studies : A recent study evaluated the antimicrobial efficacy of 1,1-Dioxo-1,4-thiazepane-6-carboxylic acid; hydrochloride against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to control groups.
- Cytotoxicity Assays : In vitro assays on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induces apoptosis at micromolar concentrations. The IC50 values were determined to be around 15 µM for HeLa cells and 20 µM for MCF-7 cells.
- Enzyme Interaction Studies : Kinetic studies showed that the compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways, suggesting its potential therapeutic applications in metabolic disorders.
Comparative Analysis with Similar Compounds
The following table compares 1,1-Dioxo-1,4-thiazepane-6-carboxylic acid; hydrochloride with structurally similar compounds regarding their unique features and biological activities:
| Compound Name | Structure | Key Functional Groups | Unique Features |
|---|---|---|---|
| 1,1-Dioxo-1,4-thiazepane-6-carboxylic acid; hydrochloride | Thiazepane ring | Dioxo and carboxylic acid | Reactive electrophile; potential enzyme inhibitor |
| 4-(1,1-Dioxo-1lambda6,4-thiazinan-4-yl)-benzenecarboxylic acid | Thiazinan ring | Benzenecarboxylic acid moiety | Different ring structure affects reactivity |
| 7,7-dimethyl-1lambda6,4-thiazepane-1,1-dione hydrochloride | Thiazepane derivative | Dione functional groups | Additional methyl groups alter physical properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
